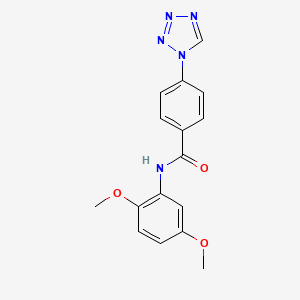

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2,5-dimethoxyphenyl group attached to the amide nitrogen and a tetrazole ring at the para position of the benzamide core. The 2,5-dimethoxy substitution on the phenyl ring contributes electron-donating effects, influencing solubility and reactivity.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-23-13-7-8-15(24-2)14(9-13)18-16(22)11-3-5-12(6-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIVCTGYNNUGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reaction: The tetrazole derivative is then coupled with 2,5-dimethoxyphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups typically yields quinones, while reduction of nitro groups yields amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide have shown efficacy against various bacterial strains:

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 100 | |

| Compound B | Escherichia coli | 125 | |

| Compound C | Pseudomonas aeruginosa | 125 |

These findings suggest that the incorporation of a tetrazole moiety may enhance the compound's antibacterial activity.

Anti-inflammatory Properties

Several studies have indicated that tetrazole-containing compounds exhibit anti-inflammatory effects. For example, one study evaluated various tetrazole derivatives using the carrageenan-induced paw edema method in rats:

| Compound | ED50 (μmol/kg) | Standard Drug | Standard ED50 (μmol/kg) |

|---|---|---|---|

| Compound D | 8.50 | Indomethacin | 9.28 |

| Compound E | 9.84 | Indomethacin | 9.28 |

The results highlight the potential of these compounds as anti-inflammatory agents with comparable efficacy to established medications .

Antiparasitic Activity

The antiparasitic properties of tetrazole derivatives have also been explored. Compounds featuring a tetrazole ring have been tested against Entamoeba histolytica, with promising results:

| Compound | IC50 (μM) | Cytotoxicity (IC50 > μM) |

|---|---|---|

| Compound F | 1.05 | >100 |

| Compound G | 1.02 | >100 |

These compounds demonstrated significant activity against the parasite while maintaining low cytotoxicity, indicating their potential as therapeutic agents .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of tetrazole derivatives and evaluated their biological activity. The most active compound exhibited strong antibacterial properties against Staphylococcus aureus and moderate activity against Pseudomonas aeruginosa.

Case Study 2: In Vivo Anti-inflammatory Activity

In another study, a novel tetrazole derivative was administered to rats to assess its anti-inflammatory effects compared to phenylbutazone. The compound exhibited significant reduction in paw edema, suggesting its potential for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Features and Substituent Variations

Key differences between N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide and analogs include:

- Heterocyclic Groups :

- The tetrazole ring (1H-tetrazol-1-yl) distinguishes the target compound from thiadiazole (e.g., compound 6 in ), triazole (e.g., compounds 7–9 in ), and thiazole derivatives (e.g., compound 50 in ). Tetrazoles exhibit higher nitrogen content and stronger hydrogen-bonding capacity compared to these analogs.

- Thiadiazole and triazole derivatives often feature sulfur or additional nitrogen atoms, altering electronic properties and stability. For example, triazole-thiones () show tautomerism between thiol and thione forms, which is absent in tetrazoles .

- Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., halogens in , sulfonyl groups in ).

Physical and Spectral Properties

Table 1: Comparative Spectral and Physical Data

- IR Spectroscopy : The target compound’s tetrazole ring would display N-H stretching (~3200–3400 cm⁻¹), absent in sulfur-containing analogs like thiadiazoles or thiazoles. Thiadiazole derivatives (e.g., 6 ) show strong C=O stretches (~1606 cm⁻¹), while triazole-thiones () lack C=O but exhibit C=S (~1247–1255 cm⁻¹) .

- NMR : Aromatic proton signals in the target compound are expected in the range of 6.5–8.5 ppm, similar to analogs. Substituent-specific shifts (e.g., methoxy groups at ~3.8 ppm) would differentiate it from halogenated derivatives .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known by its CAS number 851722-68-4, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H15N5O3

- Molecular Weight : 325.32 g/mol

- IUPAC Name : this compound

The compound features a benzamide structure with a tetrazole ring and methoxy groups, which enhances its ability to interact with biological targets. The methoxy groups are known to influence lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety can mimic carboxylate groups, facilitating binding to various biological targets. This interaction can modulate the activity of calcium channels and other signaling pathways, which is crucial for its pharmacological effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Calcium Channel Modulation : The compound's ability to affect calcium-dependent processes suggests potential applications in treating cardiovascular diseases or conditions related to calcium dysregulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | Similar benzamide structure with different methoxy positioning | Potentially different biological activity due to structural variations |

| N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide | Contains a tetrazole ring but lacks additional methoxy groups | May exhibit distinct pharmacological properties compared to the target compound |

| N-(4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide | Fluorine substitution instead of methoxy groups | Different electronic properties affecting reactivity and biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.